molecular formula C19H19N3O3 B6053784 N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]isonicotinamide 1-oxide

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]isonicotinamide 1-oxide

Cat. No. B6053784
M. Wt: 337.4 g/mol
InChI Key: UCZVQHUCUBHTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]isonicotinamide 1-oxide is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is commonly referred to as DIPO, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

DIPO works by inhibiting the activity of protein kinase C, which is an enzyme that plays a key role in cell signaling and regulation. By inhibiting this enzyme, DIPO can alter the activity of a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis. DIPO has also been found to induce the expression of heat shock proteins, which are proteins that help protect cells from stress and damage.
Biochemical and Physiological Effects:
DIPO has a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DIPO has also been found to have antitumor effects, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using DIPO in lab experiments is its ability to inhibit the activity of protein kinase C, which is an enzyme that plays a key role in cell signaling and regulation. This makes DIPO a useful tool for studying the effects of protein kinase C inhibition on cellular processes. However, one of the limitations of using DIPO in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the study of DIPO. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the exploration of DIPO's potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the development of new derivatives of DIPO that have improved biochemical and physiological properties.

Synthesis Methods

The synthesis of DIPO is a complex process that involves several steps. The first step is the synthesis of 2,3-dihydro-1H-indene-2-carboxylic acid, which is then converted to 2,3-dihydro-1H-inden-2-ylamine. The next step involves the synthesis of isonicotinoyl chloride, which is then reacted with 2,3-dihydro-1H-inden-2-ylamine to form N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]isonicotinamide. Finally, this compound is oxidized to form DIPO.

Scientific Research Applications

DIPO has been extensively studied for its potential use in scientific research applications. It has been found to have a wide range of biochemical and physiological effects, including its ability to inhibit the activity of protein kinase C and to induce the expression of heat shock proteins. DIPO has also been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-1-oxidopyridin-1-ium-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18-11-16(20-19(24)13-5-7-21(25)8-6-13)12-22(18)17-9-14-3-1-2-4-15(14)10-17/h1-8,16-17H,9-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZVQHUCUBHTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N3CC(CC3=O)NC(=O)C4=CC=[N+](C=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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